molecular formula C17H20N2O2S B11032731 Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- CAS No. 38507-96-9

Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl-

Cat. No.: B11032731
CAS No.: 38507-96-9
M. Wt: 316.4 g/mol
InChI Key: KIWZKUZRSYTAPA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- typically involves the reaction of substituted phenethylamine with isothiocyanates . For instance, a solution of substituted phenethylamine in acetone is added dropwise to a solution of nicotinoyl isothiocyanate in acetone at room temperature. The mixture is then refluxed until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- involves its interaction with molecular targets and pathways in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects . For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes .

Properties

CAS No.

38507-96-9

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylthiourea

InChI

InChI=1S/C17H20N2O2S/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(22)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,22)

InChI Key

KIWZKUZRSYTAPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=CC=C2)OC

Origin of Product

United States

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